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Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and

emission around 800 nm, making it highly valuable for in vivo imaging applications due to the

low absorbance of light by tissue in this spectral region.[1][2][3] ICG-carboxylic acid is a

derivative of ICG that can be covalently conjugated to biomolecules, such as proteins,

antibodies, and peptides, through the formation of a stable amide bond. This process, known

as bioconjugation, enables the specific targeting and visualization of biological structures and

processes.

The most common method for conjugating ICG-carboxylic acid to primary amines on a

biomolecule is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble

analog, Sulfo-NHS.[1][4] EDC activates the carboxyl group of ICG, which then reacts with NHS

to form a more stable NHS ester. This amine-reactive intermediate then readily couples with

primary amines (e.g., on lysine residues of a protein) to form a covalent amide linkage.

These application notes provide a detailed, step-by-step guide for the bioconjugation of ICG-
carboxylic acid to amine-containing biomolecules, including protocols for the conjugation

reaction, purification of the conjugate, and characterization by determining the degree of

labeling (DOL).
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Materials and Equipment
Reagents:

ICG-Carboxylic Acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Biomolecule of interest (e.g., antibody, protein)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Purification resins (e.g., Sephadex G-25)

All buffers should be amine-free (e.g., avoid Tris buffers during the conjugation step).

Equipment:

Microcentrifuge tubes

Vortex mixer

Rotator or shaker

Spectrophotometer (UV-Vis)

Quartz cuvettes

Purification columns (e.g., desalting columns, size-exclusion chromatography system)

pH meter
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Experimental Protocols
Part 1: Activation of ICG-Carboxylic Acid with EDC/NHS
This first step involves the activation of the carboxyl group on the ICG molecule to make it

reactive towards primary amines.
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Caption: Activation of ICG-Carboxylic Acid using EDC and NHS.

Protocol:

Prepare ICG-Carboxylic Acid Stock Solution: Dissolve ICG-carboxylic acid in anhydrous

DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.

Prepare Biomolecule Solution: Dissolve the biomolecule (e.g., antibody) in the Conjugation

Buffer (PBS, pH 7.2-8.5) to a concentration of 2-10 mg/mL.
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Two-Step Activation (Recommended): a. In a separate tube, dissolve EDC and NHS in

Activation Buffer (MES, pH 6.0) to a final concentration that will result in a 2-10 fold molar

excess over the ICG-carboxylic acid. It is recommended to prepare these solutions

immediately before use as EDC is susceptible to hydrolysis. b. Add the desired volume of the

ICG-carboxylic acid stock solution to the EDC/NHS mixture. c. Incubate for 15-30 minutes

at room temperature to allow for the formation of the ICG-NHS ester.

Part 2: Bioconjugation of Activated ICG to Biomolecule
This step involves the reaction of the activated ICG-NHS ester with the primary amines on the

target biomolecule.

Bioconjugation to Biomolecule
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Caption: Conjugation of ICG-NHS ester to a primary amine on a biomolecule.

Protocol:

Combine Activated ICG and Biomolecule: Add the activated ICG-NHS ester solution from

Part 1 to the biomolecule solution. The optimal molar ratio of ICG-NHS ester to the
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biomolecule should be empirically determined, but a starting point of 10:1 to 20:1 is

recommended.

Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4

hours at 4°C with gentle stirring or rotation. Protect the reaction from light.

Quench the Reaction: Add the quenching solution (e.g., Tris or glycine) to a final

concentration of 20-50 mM to stop the reaction by consuming any unreacted ICG-NHS ester.

Incubate for an additional 15-30 minutes.

Part 3: Purification of the ICG-Biomolecule Conjugate
Purification is a critical step to remove unconjugated ICG, excess reagents, and potential

aggregates.

Protocol:

Size-Exclusion Chromatography (SEC): This is the most common method for separating the

larger ICG-biomolecule conjugate from smaller, unconjugated ICG and reaction byproducts.

a. Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. b. Load the

quenched reaction mixture onto the column. c. Elute the conjugate with PBS. The first

colored fraction will contain the ICG-biomolecule conjugate.

Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. a.

Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff

(MWCO). b. Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

High-Performance Liquid Chromatography (HPLC): For higher purity, size-exclusion HPLC

(SEC-HPLC) can be employed. This method is particularly effective at removing aggregates

that may form during conjugation.

Ethyl Acetate Extraction (Optional): To remove non-covalently bound ICG, an extraction with

ethyl acetate can be performed on the purified conjugate.

Part 4: Characterization of the ICG-Biomolecule
Conjugate
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The final conjugate should be characterized to determine the concentration of the biomolecule

and the degree of labeling (DOL).

Protocol:

Spectrophotometric Analysis: a. Measure the absorbance of the purified conjugate solution

at 280 nm (for protein) and at the absorbance maximum of ICG (~785 nm).

Calculate the Degree of Labeling (DOL): The DOL is the average number of ICG molecules

conjugated to each biomolecule. It can be calculated using the following formula:

DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_max]

Where:

A_max = Absorbance of the conjugate at the wavelength maximum of ICG (~785 nm).

ε_prot = Molar extinction coefficient of the biomolecule at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹

for IgG).

A_280 = Absorbance of the conjugate at 280 nm.

CF_280 = Correction factor for the absorbance of ICG at 280 nm (A₂₈₀/Aₘₐₓ for the free

dye).

ε_max = Molar extinction coefficient of ICG at its absorbance maximum (~223,000

M⁻¹cm⁻¹).

Data Presentation
Table 1: Recommended Molar Ratios for ICG Bioconjugation
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Reactant Recommended Molar Ratio Notes

ICG-NHS Ester : Biomolecule 5:1 to 20:1

The optimal ratio should be

determined empirically for

each biomolecule.

EDC : ICG-Carboxylic Acid 2:1 to 10:1
A molar excess is required to

drive the activation reaction.

NHS : ICG-Carboxylic Acid 2:1 to 10:1

NHS is used in excess to

improve the stability of the

active intermediate.

Table 2: Typical Reaction Conditions and Outcomes
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Parameter Condition Expected Outcome

Activation Step

pH 4.5 - 6.0 (MES buffer)
Efficient formation of the O-

acylisourea intermediate.

Time 15 - 30 minutes
Formation of the ICG-NHS

ester.

Temperature Room Temperature

Conjugation Step

pH 7.2 - 8.5 (PBS buffer)

Optimal for the reaction of

NHS ester with primary

amines.

Time
1-2 hours (RT) or 2-4 hours

(4°C)
Covalent bond formation.

Temperature Room Temperature or 4°C

Purification

Method SEC, Dialysis, SEC-HPLC
Removal of unconjugated dye

and byproducts.

Characterization

Degree of Labeling (DOL) 2 - 8

A typical target range for

antibodies to avoid over-

labeling and quenching.

Experimental Workflow Visualization
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ICG-Carboxylic Acid Bioconjugation Workflow

Start: Prepare Reagents

Part 1: Activation of ICG-COOH
(with EDC/NHS in MES buffer)

Part 2: Conjugation to Biomolecule
(in PBS buffer)

Part 3: Purification
(e.g., Size-Exclusion Chromatography)

Part 4: Characterization
(Spectrophotometry and DOL Calculation)

End: Purified ICG-Conjugate
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Caption: A streamlined workflow for ICG-carboxylic acid bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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